4-Bromo-2,5-dichlorotoluene
Overview
Description
4-Bromo-2,5-dichlorotoluene is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 4 and 2,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,5-dichlorotoluene can be synthesized through a bromination reaction of 2,5-dichlorotoluene. The process involves mixing 2,5-dichlorotoluene with a bromination reagent, a catalyst, and a solvent. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, photochemical benzylic bromination using in situ generated bromine has been reported to achieve high throughput and mass efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dichlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products Formed
Substitution Reactions: Products include various substituted toluenes depending on the nucleophile used.
Oxidation Reactions: Products include 4-bromo-2,5-dichlorobenzoic acid and other oxidized derivatives.
Scientific Research Applications
4-Bromo-2,5-dichlorotoluene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dichlorotoluene involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine or chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methyl group undergoes oxidative transformation to form carboxylic acids or other oxidized products .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-dichlorotoluene: Similar structure but with chlorine atoms at different positions.
4-Bromo-2-chlorotoluene: Contains only one chlorine atom.
Uniqueness
4-Bromo-2,5-dichlorotoluene is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthetic applications and research .
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOARIGZDFQSITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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